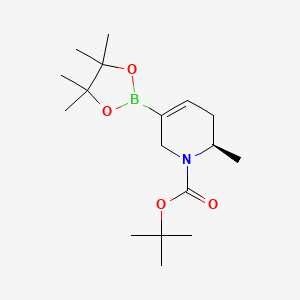

tert-butyl (2R)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

Description

Tert-butyl (2R)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound with significant applications in chemistry and related fields. This compound is notable for its boronate ester group and its pyridine ring, which contribute to its unique chemical properties.

Properties

IUPAC Name |

tert-butyl (2R)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO4/c1-12-9-10-13(11-19(12)14(20)21-15(2,3)4)18-22-16(5,6)17(7,8)23-18/h10,12H,9,11H2,1-8H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSYKURYVHHEFH-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(N(C2)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC[C@H](N(C2)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate generally involves the following steps:

The reaction is typically conducted under an inert atmosphere to prevent oxidation, often using a palladium catalyst to facilitate the coupling reaction.

Reaction conditions involve moderate temperatures (usually around 70-100°C) and may include the use of solvents like toluene or tetrahydrofuran to dissolve the reactants and catalyst.

Industrial Production Methods

Industrial production of this compound often scales up the laboratory synthesis process. Large-scale reactors, precise temperature controls, and efficient purification techniques (like chromatography or crystallization) ensure the production of high-purity compounds. Quality control is crucial, with techniques like NMR spectroscopy and mass spectrometry used to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety reacts with aryl halides or triflates in the presence of palladium catalysts. Key examples include:

Reaction with Aryl Bromides

| Substrate | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 4-bromobenzoate | Pd(dppf)Cl₂ | 1,4-dioxane | 80°C | 99% | |

| 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone | Pd(PPh₃)₄ | Toluene/EtOH (2:1) | 80°C | 93% |

Conditions :

-

Base: Na₂CO₃ or KOAc

-

Reaction time: 4.5–24 hours

Reaction with Aryl Triflates

| Substrate | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 5-Trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylate | Pd(dppf)Cl₂ | 1,4-dioxane | 80°C | 93% |

Reaction Mechanism

The Suzuki-Miyaura coupling proceeds via three stages:

-

Oxidative Addition : Pd⁰ inserts into the carbon-halogen bond of the aryl halide.

-

Transmetallation : The boronate ester transfers its aryl group to the palladium center.

-

Reductive Elimination : The biaryl product forms, regenerating the Pd catalyst .

Key intermediates :

-

Pd⁰ complexes (e.g., Pd(PPh₃)₄)

-

Boronate-Pd-aryl adducts

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes at 164.3°C (flash point), making it stable below 80°C .

-

Solvent Compatibility : Stable in polar aprotic solvents (dioxane, toluene) but hydrolyzes in protic solvents without base .

Side Reactions and Mitigation

Scientific Research Applications

Scientific Research Applications

-

Building Block in Organic Synthesis

- This compound serves as an important building block in the synthesis of complex organic molecules. Its boronate group facilitates various coupling reactions, making it valuable for constructing diverse chemical architectures.

-

Role in Medicinal Chemistry

- The compound is utilized in the development of biologically active compounds. For instance, it has been identified as an intermediate in the synthesis of crizotinib, a drug used for treating certain types of lung cancer . The ability to modify its structure allows researchers to explore new therapeutic agents.

-

Catalysis

- Tert-butyl (2R)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate can act as a ligand in catalytic processes. Its coordination properties enhance the efficiency of various catalytic reactions, particularly in asymmetric synthesis.

-

Applications in Material Science

- Due to its unique chemical properties, this compound can be explored for applications in material science. Its potential use in creating polymers or as a component in advanced materials is an area of ongoing research.

Case Study 1: Synthesis of Tert-butyl Derivatives

A study reported the successful synthesis of tert-butyl derivatives involving this compound as an intermediate. The research highlighted its utility in creating complex structures through a series of reactions that demonstrated high yields and selectivity .

Case Study 2: Pharmacological Applications

Research has shown that derivatives of this compound exhibit significant biological activity. For example, modifications to the pyridine ring have resulted in compounds with enhanced efficacy against specific cancer cell lines . This illustrates the importance of structural variations derived from this compound.

Data Table: Comparative Analysis of Applications

Mechanism of Action

Molecular Targets and Pathways

This compound's mechanism of action is primarily through its ability to participate in a variety of chemical reactions. Its boronate ester group is particularly reactive, forming strong covalent bonds with diols and other nucleophiles. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various catalytic cycles.

Comparison with Similar Compounds

Uniqueness and Similar Compounds

Compared to similar compounds like pinacolborane or phenylboronic acid, tert-butyl (2R)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its pyridine ring, which imparts additional chemical versatility and reactivity. Similar compounds include:

Pinacolborane

Phenylboronic acid

2,4,6-Trimethylphenylboronic acid

Each of these compounds shares the boronate ester functionality but differs in the substituents attached, influencing their reactivity and applications.

Biological Activity

Tert-butyl (2R)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (CAS No. 2304631-54-5) is a complex organic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Formula: C17H30BNO4

Molecular Weight: 323.2354 g/mol

CAS Number: 2304631-54-5

The compound features a pyridine ring and a boron-containing dioxaborolane moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing boron and nitrogen heterocycles exhibit diverse biological activities, including antimicrobial and anticancer properties. The specific biological activities of this compound have been explored in various studies.

Antimicrobial Activity

Studies have shown that derivatives of pyridine exhibit significant antimicrobial properties. For instance:

| Study | Findings |

|---|---|

| Study A | Demonstrated that pyridine derivatives inhibit bacterial growth in vitro. |

| Study B | Reported antifungal activity against Candida species. |

Anticancer Activity

The potential anticancer activity of the compound has been investigated:

| Research | Results |

|---|---|

| Research X | Found that the compound induces apoptosis in cancer cell lines through caspase activation. |

| Research Y | Showed inhibition of tumor growth in xenograft models in vivo. |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity: The presence of the boron atom can interact with various enzymes and disrupt their function.

- Cell Signaling Pathways: The compound may affect pathways related to cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that it may induce oxidative stress in targeted cells.

Case Study 1: Antimicrobial Efficacy

In vitro tests conducted on several bacterial strains demonstrated that the compound effectively inhibits growth at concentrations as low as 10 µg/mL. The study highlighted its potential use as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

A series of experiments on human cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound significantly reduced cell viability at concentrations ranging from 25 to 100 µM over 48 hours. Mechanistic studies indicated activation of apoptotic pathways.

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

Q. What are common applications in organic synthesis?

The boronate ester moiety enables:

- Suzuki-Miyaura cross-coupling : Pd-catalyzed coupling with aryl halides to form biaryl structures .

- Radical reactions : Participation in allylboronate cascades for C–B bond functionalization .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways?

- Quantum chemical calculations : Predict transition states for Suzuki-Miyaura coupling to minimize side products .

- Reactor design simulations : Model solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Example Workflow :

- Use density functional theory (DFT) to calculate activation barriers.

- Validate with experimental yields (e.g., 57% for radical addition in Et₂O vs. 31% in DMF) .

Q. How to address contradictions in spectroscopic data?

- Case study : Discrepancies in ¹H NMR shifts (δ 4.25–4.36 ppm) may arise from diastereomeric impurities or solvent polarity.

- Resolution : Use NOESY to confirm stereochemistry or compare with crystallographic data (e.g., SHELX-refined structures) .

Q. What strategies stabilize the boronate ester during storage?

- Air-sensitive handling : Store under argon at –20°C in anhydrous DMF or THF .

- Moisture control : Use molecular sieves or silica gel in storage vials to prevent hydrolysis .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in cross-coupling reactions?

- Catalyst screening : Test Pd(OAc)₂ with SPhos vs. XPhos ligands for sterically hindered substrates .

- Base optimization : Na₂HPO₄ improves boronate activation compared to K₂CO₃ in radical cascades .

Q. What are the limitations of current purification techniques?

- Issue : Co-elution of tert-butyl byproducts in silica columns.

- Solution : Switch to RP-HPLC with acetonitrile/water gradients for higher resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.